molecular formula C42H60N4O11 B12382844 Tamra-peg7-NH2

Tamra-peg7-NH2

Cat. No.: B12382844
M. Wt: 796.9 g/mol
InChI Key: JVCAXBFNLNORIR-UHFFFAOYSA-N
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Description

Tamra-peg7-NH2 is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing seven polyethylene glycol (PEG) units. This compound is notable for its ability to form covalent bonds through condensation reactions with carboxyl groups due to the presence of amino groups (NH2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamra-peg7-NH2 is synthesized by attaching seven polyethylene glycol units to the tetramethylrhodamine core. The amino groups in the compound allow it to undergo condensation reactions with carboxyl groups, forming stable covalent bonds. The synthesis typically involves the following steps:

    Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides.

    Condensation Reaction: The activated carboxyl groups react with the amino groups in this compound to form amide bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of reagents are used to activate carboxyl groups and facilitate the condensation reaction.

    Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tamra-peg7-NH2 primarily undergoes condensation reactions due to the presence of amino groups. These reactions include:

    Condensation with Carboxyl Groups: Forms stable amide bonds.

    Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups.

    Carbodiimides: Facilitate the formation of amide bonds.

    Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent dye.

Major Products

The major products formed from these reactions are amide-linked conjugates of this compound with various biomolecules or synthetic compounds.

Scientific Research Applications

Tamra-peg7-NH2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tamra-peg7-NH2 involves its ability to form covalent bonds with carboxyl groups through condensation reactions. This property allows it to label and track biomolecules effectively. The molecular targets include proteins, nucleic acids, and other biomolecules with accessible carboxyl groups. The pathways involved in its action are primarily related to fluorescence emission and detection .

Comparison with Similar Compounds

Tamra-peg7-NH2 is unique due to its combination of a fluorescent dye with seven polyethylene glycol units, which enhances its solubility and biocompatibility. Similar compounds include:

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in scientific research.

Properties

Molecular Formula

C42H60N4O11

Molecular Weight

796.9 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C18H38N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(21)20-3-5-23-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-22-4-2-19/h5-14H,1-4H3;2-17,19H2,1H3,(H,20,21)

InChI Key

JVCAXBFNLNORIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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